2-Hexenyl phenylacetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-hex-2-enyl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h4-10H,2-3,11-12H2,1H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGAPGDXGHDYGP-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/COC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90887180 | |
| Record name | Benzeneacetic acid, (2E)-2-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90887180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68133-78-8, 71605-86-2 | |
| Record name | (2E)-2-Hexen-1-yl benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, (2E)-2-hexen-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071605862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, (2E)-2-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, (2E)-2-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90887180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hexenyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-hex-2-enyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of the Compound S Significance in Academic Inquiry
2-Hexenyl phenylacetate (B1230308) serves as a valuable compound in contemporary chemical research, primarily due to its applications as a model for studying specific chemical reactions and its utility in biological investigations. In the field of chemistry, it is frequently employed as a model substrate for investigating esterification and hydrolysis reactions. These studies help elucidate reaction mechanisms, catalyst efficiency, and the impact of reaction conditions on ester synthesis and degradation.
The compound's distinct aroma also makes it a useful tool in biological research, particularly in studies concerning the olfactory responses of animals. Its presence in the fragrance industry for use in perfumes, soaps, and lotions is a testament to its well-defined scent profile. Furthermore, preliminary research is exploring its potential as a bioactive compound, investigating its antimicrobial properties.
The synthesis of 2-hexenyl phenylacetate has also been a subject of research, with studies focusing on both traditional chemical methods and modern biotechnological approaches. Chemical synthesis often involves the esterification of phenylacetic acid with 2-hexenol, utilizing acid catalysts. Researchers aim to optimize reaction conditions such as temperature and solvent to maximize yield and minimize the formation of unwanted isomers. A more innovative approach involves enzymatic synthesis using recombinant Escherichia coli strains. This biotransformation process can involve the conversion of L-phenylalanine to phenylacetic acid, which is then esterified with 2-hexenol using specific enzymes like carboxylesterases.
Isomeric Considerations and Structural Variants in Research Contexts
Conventional Chemical Synthesis Routes for 2-Hexenyl Phenylacetate Esters
Conventional synthesis primarily relies on esterification reactions, where reaction conditions and catalyst selection are critical for maximizing efficiency and minimizing byproducts.
The most common method for synthesizing this compound is through the direct esterification of phenylacetic acid and 2-hexenol. Fischer-Speier esterification, a classic approach, utilizes a strong acid catalyst to facilitate the reaction.
A typical procedure involves reacting phenylacetic acid with 2-hexenol in the presence of a catalyst like sulfuric acid (H₂SO₄) in a suitable solvent. aascit.org For instance, using 2 mol% sulfuric acid in toluene (B28343) at reflux temperature (110°C) can achieve a 78% yield after 12 hours. A crucial aspect of optimizing this reaction is the continuous removal of water, a byproduct of the esterification, to shift the chemical equilibrium towards the product side. This is often accomplished using a Dean-Stark apparatus, which can recover up to 95% of the theoretical water formed. However, this method is not without its drawbacks, including long reaction times and the potential for acid-catalyzed side reactions such as the isomerization of the double bond in the hexenyl moiety.
To overcome the limitations of homogeneous catalysts, which can be difficult to separate from the reaction mixture, heterogeneous solid acid catalysts have been explored. Amberlyst-15, a cation-exchange resin, has been successfully employed as a green, reusable catalyst. aascit.org In a solvent-free system, heating phenylacetic acid and an alcohol with Amberlyst-15 (10% mol) at 110°C can produce the corresponding ester with yields around 80% in approximately 4 hours. aascit.orgresearchgate.net This approach offers advantages such as simpler workup procedures, catalyst recyclability, and reduced environmental impact. aascit.org Another heterogeneous catalyst, SiO₂–SO₃H, prepared from fine sand, has also proven effective, particularly when combined with microwave irradiation, which tends to result in higher yields compared to conventional heating. bohrium.com
| Catalyst | Substrates | Conditions | Yield | Time | Reference |
| Sulfuric Acid (H₂SO₄) | Phenylacetic Acid, 2-Hexenol | Toluene, 110°C, Reflux, Dean-Stark | 78% | 12 h | |
| Amberlyst-15 | Phenylacetic Acid, Glycerol | Solvent-free, 110°C | ~80% | 4 h | aascit.orgresearchgate.net |
| SiO₂–SO₃H | Carboxylic Acids, Phenol | Microwave Irradiation | High | - | bohrium.com |
Beyond direct acid-catalyzed esterification, other synthetic strategies can be employed. Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyrinde (DMAP). researchgate.net This method is particularly useful for synthesizing esters from sensitive alcohols and acids under gentle conditions. For example, the synthesis of (E)-2-hexenyl (Z)-3-hexenoate, a structurally similar compound, achieved yields of 87-91% using 1.1-1.5 equivalents of DCC and 0.1 equivalents of DMAP. researchgate.net This pathway avoids the harsh acidic conditions that can cause isomerization or degradation of the reactants. researchgate.net
Transesterification is another significant alternative pathway. nih.gov This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alcohol group. This method is advantageous as it can be driven to completion by using a large excess of the reactant alcohol. nih.gov While often catalyzed by acids or bases, enzymatic methods are also prevalent. For phenylacetate esters, various catalysts, including methylboronic acid and organic bases, have been explored, though some esters like ethyl phenylacetate have shown incompatibility with certain catalytic systems. nih.govucc.ie
Biocatalytic and Enzymatic Approaches for this compound Production
Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis, operating under mild conditions and often producing compounds with high purity. medcraveonline.com
A sophisticated approach for producing phenylacetate esters involves engineering microbial systems, such as Escherichia coli, to perform multi-step enzymatic reactions in a "one-pot" process. researchgate.netnih.gov This modular cascade biocatalysis begins with a renewable feedstock like L-phenylalanine. nih.gov
Aromatic Acid Formation : L-phenylalanine is first converted to phenylacetaldehyde (B1677652). This can be achieved using enzymes like phenylalanine ammonia-lyase (PAL). The phenylacetaldehyde is then oxidized to phenylacetic acid (PAA) by an aldehyde dehydrogenase (ALDH). researchgate.netnih.gov This module has demonstrated high efficiency, with biotransformation of 50 mM L-phenylalanine yielding 6.76 g/L of PAA, which corresponds to a 99% conversion rate. researchgate.net
Esterification : The PAA produced in the first module is then esterified with an alcohol, such as 2-hexenol. This step is catalyzed by a carboxylesterase (CXE). The enzyme FaCXE3, for example, shows a high affinity for unsaturated alcohols and can effectively catalyze this reaction.
By combining these modules within a single recombinant E. coli strain, a downstream esterification can achieve an 89% yield, demonstrating the high potential of this integrated biocatalytic strategy. These engineered microbial pathways provide a sustainable route from simple bio-derived starting materials to valuable aromatic esters. skysonginnovations.com
| Module | Starting Substrate | Key Enzymes | Product | Conversion/Yield | Reference |
| Aromatic Acid Formation | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL), Aldehyde dehydrogenase (ALDH) | Phenylacetic acid (PAA) | 99% conversion | researchgate.net |
| Esterification | Phenylacetic acid (PAA), 2-Hexenol | Carboxylesterase (e.g., FaCXE3) | This compound | 89% yield (one-pot) |
Lipases are a class of enzymes widely used for the synthesis of esters due to their stability, broad substrate specificity, and high selectivity. conicet.gov.arresearchgate.net They can catalyze both direct esterification and transesterification reactions. researchgate.net
For direct esterification, immobilized lipases are preferred as they can be easily recovered and reused, lowering process costs. researchgate.net Lipase (B570770) B from Candida antarctica (CALB), often immobilized and known commercially as Novozym 435, is a highly effective catalyst. researchgate.net In a solvent-free synthesis of this compound, immobilized CALB at 60°C with a 1:1.2 molar ratio of phenylacetic acid to 2-hexenol resulted in a 92% yield within 8 hours. Optimizing water activity is critical in these systems to minimize the competing hydrolysis reaction.
Lipase-catalyzed transesterification is another powerful technique. In this process, an acyl donor, such as vinyl acetate (B1210297) or ethyl acetate, is reacted with the target alcohol (2-hexenol). mdpi.commdpi.com The choice of lipase and reaction conditions can significantly impact the outcome. For instance, the synthesis of 2-phenylethyl acetate, a similar ester, has been extensively studied using Novozym 435 for the transesterification of 2-phenylethanol (B73330) with ethyl acetate in a solvent-free system. mdpi.com Lipases from various sources, including Yarrowia lipolytica, have also been used to catalyze the synthesis of various phenolic esters, achieving conversions from 27% to 95% depending on the substrates and reaction type (esterification vs. transesterification). mdpi.com
| Enzyme | Reaction Type | Substrates | Conditions | Yield/Conversion | Time | Reference |
| Immobilized Candida antarctica Lipase B (CALB) | Esterification | Phenylacetic acid, 2-Hexenol | Solvent-free, 60°C, 1:1.2 molar ratio | 92% Yield | 8 h | |
| Yarrowia lipolytica biomass | Esterification | 3-Phenylpropanoic acid, Ethanol | Isooctane, 37°C | 95% Conversion | 24 h | mdpi.com |
| Yarrowia lipolytica biomass | Transesterification | 3-Phenyl-1-propanol, Vinyl acetate | Isooctane, 37°C | 63% Conversion | 24 h | mdpi.com |
| Novozym 435 | Transesterification | 2-Phenylethanol, Ethyl acetate | Solvent-free, Packed-bed reactor | 99% Conversion | - | mdpi.com |
To move from batch processing to more efficient industrial-scale production, continuous flow bioreactors are being developed. acs.orgnih.gov These systems offer several advantages, including enhanced productivity, high stability, and simplified separation processes. acs.orgresearchgate.net The core of these systems typically involves an immobilized enzyme packed into a column or reactor through which the substrates flow continuously. nih.govmdpi.com
Different designs have been proposed for ester synthesis. A monolithic continuous flow bioreactor (MCFB), created by immobilizing lipase on a hierarchically porous cellulose (B213188) monolith, demonstrated ultrafast esterification, with reactions completing in as little as 10 minutes and maintaining activity for 200 hours. acs.orgresearchgate.net Another innovative design involves a packed-bed reactor filled with hollow mesoporous silicon spheres containing immobilized lipase. nih.gov This system achieved a high conversion of 93.6% for phytosterol esters and could operate continuously for 30 days, setting production records. nih.gov
While many examples focus on other high-value esters, the principles are directly applicable to the synthesis of this compound. nih.gov These continuous flow systems, often operating under solvent-free conditions, represent a sustainable and highly efficient path for the large-scale production of flavor and fragrance compounds. mdpi.com
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize the use of sustainable, efficient, and environmentally benign methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic methods.
A key aspect of green synthesis is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free systems not only present a safer alternative but also increase reactant concentrations, leading to higher volume productivity and reduced extraction costs. smolecule.com
Heterogeneous Catalysis: The use of solid catalysts that exist in a different phase from the reactants (heterogeneous catalysis) is a cornerstone of green esterification. google.com These catalysts are easily separated from the reaction mixture, allowing for simple product isolation and catalyst recycling, which is both economically and environmentally advantageous. thegoodscentscompany.com
Several types of solid acid catalysts have been explored for esterification reactions. researchgate.net For instance, a glycerol-based sulfonic acid (-SO₃H) functionalized carbon catalyst has proven effective for acetylation of alcohols under solvent-free conditions. thegoodscentscompany.com This type of catalyst combines the high activity associated with homogeneous catalysts with the practical benefits of a heterogeneous system. thegoodscentscompany.com Another advanced catalyst is a carbon-based solid acid functionalized with both -SO₃H and -NH₂⁺ groups, which demonstrates high activity in esterification reactions. caltech.edu Metal-supported montmorillonite (B579905) K-10 clays, such as Zn-K10, have also been used for the synthesis and deprotection of phenolic esters under solvent-free conditions, proving to be efficient and recyclable. psu.edu
Immobilized Enzyme Systems: A prominent example of heterogeneous catalysis in a solvent-free system is the use of immobilized enzymes. Lipase B from Candida antarctica (CALB) immobilized on mesoporous silica (B1680970) is highly effective for the solvent-free esterification of phenylacetic acid and 2-hexenol. This system can achieve high yields with the added benefit of enzyme reuse for multiple cycles with minimal loss of activity. A patent describes a solvent-free route using molten phenylacetic acid and excess 2-hexenol at 80°C, which achieves 94% conversion with in-situ water removal, significantly reducing organic waste.
| Catalyst System | Reaction Conditions | Yield (%) | Key Advantages | Reference(s) |
| Immobilized Candida antarctica Lipase B (CALB) | Solvent-free, 60°C, 1:1.2 acid:alcohol ratio, 8 hours | 92 | Reusable catalyst, solvent-free, minimal hydrolysis | |
| Molten Phenylacetic Acid / Molecular Sieves | Solvent-free, 80°C | 94 | High conversion, reduced organic waste | |
| Glycerol-Based Carbon-SO₃H | Solvent-free | Excellent | Reusable catalyst, benign conditions | thegoodscentscompany.com |
| 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]) | 80°C | 91 | Dual solvent-catalyst, easy recycling, no aqueous workup |
Beyond solvent-free systems, other sustainable methodologies are being employed for the synthesis of this compound, with a strong emphasis on biocatalysis.
Enzymatic Synthesis: Biocatalysis utilizes enzymes, either isolated or within whole-cell systems, to perform chemical transformations. These reactions are typically conducted under mild conditions (temperature and pH), exhibit high selectivity, and generate less waste compared to conventional chemical methods. smolecule.comacs.org
One advanced approach involves modular cascade biocatalysis using genetically engineered Escherichia coli. In this system, L-phenylalanine is converted to phenylacetic acid (PAA), which is then esterified with 2-hexenol, all within a single pot. The esterification step is catalyzed by carboxylesterases (CXEs), such as FaCXE3, which shows a high affinity for unsaturated alcohols like 2-hexenol. This method has achieved an 89% yield in a one-pot system.
Lipases are another class of enzymes widely used for ester synthesis. wiley-vch.dedrhazhan.com Lyophilized mycelia of fungi like Aspergillus oryzae and Rhizopus oryzae have been shown to effectively catalyze the acylation of various alcohols, including hexanol, with phenylacetic acid in organic solvents. researchgate.netscielo.br The choice of enzyme and reaction conditions can be optimized to achieve high conversion rates. researchgate.net For example, lipase-catalyzed synthesis of related phenylethyl esters has been successfully demonstrated in media like coconut cream and using immobilized systems like Novozym® 435. smolecule.comwiley-vch.de
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure. lookchem.com They can act as both the solvent and the catalyst in esterification reactions. For the synthesis of this compound, ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) have been used, resulting in high yields and purity while allowing for the recycling of the ionic liquid. This approach eliminates the need for traditional aqueous workup steps.
| Sustainable Method | Catalyst/System | Key Features | Reference(s) |
| Modular Cascade Biocatalysis | Recombinant E. coli with Carboxylesterase (FaCXE3) | One-pot synthesis from L-phenylalanine, 89% yield | |
| Lipase-Catalyzed Esterification | Candida antarctica Lipase B (CALB) | High yields (92%), solvent-free options, enzyme reusability | |
| Whole-Cell Biocatalysis | Lyophilized Mycelia (Aspergillus oryzae) | Effective acylation in organic solvents | researchgate.netscielo.br |
| Ionic Liquid-Mediated Synthesis | [BMIM][PF₆] | Dual solvent-catalyst, high yield (91%), recyclable |
Intramolecular and Intermolecular Chemical Reactions of this compound
This compound can participate in a variety of chemical reactions involving its ester functional group and the carbon-carbon double bond in the hexenyl chain.
Oxidation: The this compound molecule has two primary sites susceptible to oxidation: the double bond of the hexenyl group and the benzylic methylene (B1212753) group. Oxidation can lead to the formation of corresponding carboxylic acids or aldehydes. smolecule.com For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can cleave the double bond or oxidize the alkyl chain, potentially yielding products such as phenylacetic acid and hexanoic acid. smolecule.com The double bond in the related compound, 3-hexenyl phenylacetate, is also known to undergo oxidation. smolecule.com
Reduction: The ester functionality and the alkene can be targeted by reduction reactions. Catalytic hydrogenation is a widely used industrial method for the reduction of esters to alcohols. drhazhan.comiitm.ac.in Using transition-metal catalysts, the ester group of this compound can be reduced to yield 2-phenylethanol and 1-hexanol. Simultaneously, the carbon-carbon double bond in the hexenyl moiety would be saturated to a hexane (B92381) backbone. The choice of catalyst, such as copper-based catalysts, can sometimes offer selectivity for the carbonyl group over the C=C double bond. drhazhan.com Homogeneous catalysts, for example, ruthenium-pincer complexes, have been developed for the efficient hydrogenation of various non-activated esters, including hexyl hexanoate (B1226103) and methyl phenylacetate, to their corresponding alcohols under relatively mild conditions. lookchem.comresearchgate.net Chemical reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for reducing the ester group to alcohols.
The ester group in this compound is susceptible to nucleophilic acyl substitution, where the hexenyloxy group acts as a leaving group and is replaced by another nucleophile. smolecule.com
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to its constituent carboxylic acid and alcohol: phenylacetic acid and 2-hexenol. smolecule.com This reaction is also catalyzed by enzymes, particularly esterases, which play a role in its metabolism and the release of its aroma components. Studies using lyophilized mycelia of Aspergillus oryzae and Rhizopus oryzae have demonstrated the effective hydrolysis of related ethyl phenylacetate. researchgate.netscielo.br
Transesterification: This reaction involves the exchange of the alcohol moiety of an ester. This compound can react with another alcohol in the presence of an acid, base, or enzyme catalyst to form a new phenylacetate ester. Transesterification is a key reaction in modifying esters and can be highly selective, for instance, in reactions involving β-keto esters which are often catalyzed by acids, bases, or enzymes under mild conditions. nih.gov
Formation of Derivatives: The reactivity of the phenylacetate moiety allows for the synthesis of various derivatives. For example, the alkylation of N-substituted 2-phenylacetamides, derived from phenylacetic acid, has been studied using different alkylating agents. researchgate.net Furthermore, phenylacetic acid and its esters are used as starting materials in the synthesis of more complex molecules. A series of coumarin (B35378) derivatives with fungicidal activity were synthesized, incorporating an (E)-methyl 2-(methoxyimino)-2-phenylacetate structure. nih.gov Chiral derivatizing agents based on 1-fluoroindan-1-carboxylic acid (FICA) have been prepared as their (S)-2-hexyl esters to facilitate NMR-based determination of enantiomeric excess. jst.go.jp
The presence of an aromatic ring and a carbonyl group makes this compound a candidate for photochemical reactions.
Photochemical Reactions: While specific studies on this compound are limited, research on closely related structures provides insight into potential reactivity. A study on 2'-hexenyl phenylglyoxylate, which also contains a 2-hexenyl ester and a phenyl carbonyl system, showed that upon irradiation, it undergoes γ-hydrogen abstraction from the hexenyl chain. acs.org This type of intramolecular reaction is a common pathway for excited carbonyl compounds.
Rearrangement Reactions: A significant photochemical reaction for aryl esters is the photo-Fries rearrangement. Upon irradiation with UV light, an aryl ester can rearrange to form ortho- and para-hydroxyaryl ketones. caltech.edu This reaction is thought to proceed via the formation of a caged radical pair (a phenoxy radical and an acyl radical) following homolytic cleavage of the ester bond. caltech.edu The photochemistry of phenyl phenylacetate adsorbed on zeolites like ZSM-5 and NaY has shown that the reaction environment can significantly influence the product distribution, favoring specific rearrangement products or decarbonylation pathways due to spatial constraints imposed by the zeolite pores. psu.edu
Another relevant rearrangement occurs during mass spectrometric analysis. The fragmentation pattern of this compound shows a peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is formed through the rearrangement of the benzyl (B1604629) cation. This rearrangement is a characteristic feature of many benzyl-containing compounds.
Advanced Analytical Methodologies for Characterization and Quantification of 2 Hexenyl Phenylacetate
Chromatographic and Spectrometric Techniques for Structural Elucidation and Purity Assessment
Chromatographic and spectrometric techniques are fundamental in determining the chemical identity, purity, and concentration of 2-Hexenyl phenylacetate (B1230308). These methods separate the compound from complex mixtures and provide detailed information about its molecular structure and properties.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like 2-Hexenyl phenylacetate. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. turkjps.orgnih.gov
The mass spectrum of this compound is characterized by specific fragmentation patterns that allow for its unambiguous identification. The molecular ion peak helps confirm the compound's molecular weight, while fragment ions provide structural information. For instance, a prominent peak at m/z 91 is characteristic of the tropylium (B1234903) ion (C7H7+), indicating the presence of a benzyl (B1604629) group from the phenylacetate moiety. Other significant fragments correspond to the hexenyl portion of the molecule. nih.gov By comparing the obtained mass spectrum with established libraries such as NIST and Wiley, the identity of the compound can be confirmed. turkjps.org Retention indices (RI), calculated based on the elution times of n-alkanes, provide an additional layer of confirmation. spectrabase.comnih.gov
| Property | Value | Source |
| Molecular Formula | C14H18O2 | nih.govspectrabase.comchemexper.com |
| Molecular Weight | 218.29 g/mol | nih.govscbt.com |
| Mass Spectrum (Top 5 Peaks) | ||
| m/z 91 | 999 (Relative Intensity) | nih.gov |
| m/z 55 | 498 (Relative Intensity) | nih.gov |
| m/z 41 | 384 (Relative Intensity) | nih.gov |
| m/z 83 | 319 (Relative Intensity) | nih.gov |
| m/z 39 | 144 (Relative Intensity) | nih.gov |
| Retention Index (RI) | ||
| RI on SLB-5ms column | 1638 | spectrabase.com |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of compounds. syngeneintl.com While GC-MS is ideal for volatile compounds, HPLC is particularly useful for non-volatile, thermally labile, or high molecular weight compounds. uci.edusigmaaldrich.com For a compound like this compound, HPLC can be employed for purity assessment, especially to detect non-volatile impurities that would not be amenable to GC analysis.
In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase is used with a polar mobile phase. uci.edumdpi.com The separation is based on the differential partitioning of the analyte between the two phases. The purity of a this compound sample can be determined by monitoring the eluent with a detector, such as an ultraviolet (UV) detector, which is effective due to the phenyl group in the molecule. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis. Ultra-High Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution compared to traditional HPLC. sigmaaldrich.comsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy in Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic compounds, including this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR spectroscopy, the chemical shift, integration, and splitting pattern of the signals reveal the electronic environment, the number of protons, and the neighboring protons for each unique proton in the molecule. For this compound, characteristic signals would confirm the presence of the aromatic protons of the phenyl ring, the methylene (B1212753) protons adjacent to the ester and the phenyl group, the protons on the double bond of the hexenyl chain, and the terminal methyl group.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key absorption bands would include:
A strong absorption band around 1735 cm⁻¹, characteristic of the C=O stretching vibration of the ester group.
Absorptions in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching of the aromatic ring and the vinyl group.
Bands in the 1600-1450 cm⁻¹ region, indicating C=C stretching within the aromatic ring.
Together, NMR and IR data provide conclusive evidence for the structure of this compound. chemexper.com
Olfactometric and Sensory Perception Profiling in Research Studies
Beyond chemical structure, the sensory properties of this compound are of primary interest, particularly its aroma profile. Olfactometric and sensory perception studies are crucial for characterizing these attributes.
Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification
Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. nih.govmdpi.comglsciences.eu The effluent from the GC column is split, with one portion going to a conventional detector (like MS or FID) and the other to a sniffing port where a trained sensory panelist assesses the odor of the eluting compounds. mdpi.comsepsolve.com
Quantitative Descriptive Analysis and Sensory Threshold Determination
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product. scribd.comresearchgate.net A trained panel develops a consensus vocabulary of descriptive terms for the aroma, flavor, and texture of a sample and then rates the intensity of each attribute on a scale. researchgate.net For this compound, a QDA panel might generate and rate terms such as "green," "floral," "fruity," "waxy," and "sweet" to create a detailed sensory profile. This method provides a comprehensive and reproducible characterization of the compound's aroma.
Sensory Threshold Determination measures the lowest concentration of a substance that can be detected by a sensory panel. agraria.com.brvt.edu The detection threshold is the minimum concentration at which a stimulus is perceived, while the recognition threshold is the level at which the stimulus can be correctly identified. vt.edu Various methods, such as the Ascending Method of Limits (ASTM E-679), are used where panelists are presented with samples of increasing concentration until they can reliably detect the substance. agraria.com.brcutm.ac.inresearchgate.net The group's best estimate threshold (BET) is often calculated as the geometric mean of the individual thresholds. agraria.com.brresearchgate.net Determining the sensory threshold of this compound is crucial for understanding its potency as a fragrance and flavor ingredient. For instance, the taste characteristics of the related cis-3-Hexenyl phenylacetate have been noted at 15 ppm as being waxy, green, floral, with vegetable and melon nuances. chemicalbook.com
| Sensory Attribute | Descriptor |
| Odor Profile | Mild, Sweet, Green, Rosy, Mossy |
| Taste Profile (at 15 ppm for cis-3-Hexenyl phenylacetate) | Waxy, Green, Floral, Vegetable, Melon |
Emerging and Integrated Analytical Platforms
The characterization and quantification of specific volatile compounds like this compound are increasingly benefiting from advanced and integrated analytical platforms. These methodologies offer enhanced sensitivity, higher throughput, and more comprehensive sample profiling compared to traditional techniques. Emerging approaches, including sophisticated headspace extraction techniques and novel electronic nose systems, are at the forefront of aroma analysis, providing powerful tools for researchers and quality control specialists.
Headspace Extraction Techniques
Headspace analysis is a critical technique for the analysis of volatile and semi-volatile organic compounds (VOCs) in solid and liquid samples. It involves the analysis of the gas phase in equilibrium with the sample, which contains the volatile compounds of interest. Dynamic Headspace (DHS) analysis, an evolution of the static headspace technique, offers significant advantages for the comprehensive characterization of aroma profiles that include compounds like this compound.
Unlike static headspace, which is an equilibrium-based technique, dynamic headspace is an exhaustive extraction method. In DHS, an inert gas is continuously passed through the headspace above the sample, and the entrained volatile compounds are trapped on a sorbent. This continuous extraction process allows for the concentration of a larger amount of analytes, leading to lower detection limits. This is particularly advantageous for trace-level aroma compounds. The trapped compounds are then thermally desorbed and transferred to a gas chromatograph (GC) for separation and analysis, often coupled with a mass spectrometer (MS) for identification.
A prominent and advanced iteration of this technique is Headspace Solid-Phase Microextraction (HS-SPME). HS-SPME is a fast, simple, and solvent-free method that has been successfully applied to the analysis of volatile compounds in complex matrices such as tea. In studies on the volatile profiles of Camellia sinensis (tea), HS-SPME coupled with GC-MS has been instrumental in identifying a wide array of compounds, including esters, that contribute to the characteristic aroma. While specific studies detailing the analysis of this compound using this method are not abundant, the successful application of HS-SPME for similar ester compounds in tea aroma profiling provides a strong precedent for its use.
Research on Longjing tea, for instance, utilized HS-SPME/GC-MS to identify 60 common volatile compounds, with esters being a major group. nih.gov This demonstrates the capability of the technique to effectively extract and identify compounds structurally similar to this compound from a complex plant matrix. The methodology typically involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace of the sample. The volatile analytes adsorb to the fiber, which is then directly introduced into the GC injector for thermal desorption and analysis.
The table below illustrates the types of volatile compounds commonly identified in tea aroma analysis using headspace extraction techniques, which would be relevant for the analysis of products containing this compound.
| Compound Class | Examples | Potential Contribution to Aroma |
| Esters | (Z)-3-hexenyl hexanoate (B1226103), Methyl salicylate | Fruity, sweet, floral |
| Alcohols | Linalool, Geraniol, (Z)-3-hexen-1-ol | Floral, green, fresh |
| Aldehydes | Nonanal, Hexanal | Green, fatty, citrus |
| Ketones | β-ionone, 6-methyl-5-hepten-2-one | Floral, fruity, woody |
| Terpenes | β-myrcene, Linalool oxides | Woody, spicy, floral |
This table is illustrative and based on compounds identified in tea aroma research, demonstrating the applicability of headspace techniques for a range of volatile compounds, including esters like this compound.
Electronic Nose Systems for Rapid Aroma Prediction and Differentiation
Electronic nose (e-nose) systems are bio-inspired analytical instruments designed to mimic the human olfactory system. They provide a rapid, non-destructive, and high-throughput method for aroma analysis and quality control. An e-nose consists of an array of chemical sensors with partial and overlapping selectivity, coupled with a pattern recognition system. When exposed to a volatile sample, the sensor array generates a specific response pattern, or "aroma fingerprint." This fingerprint is then analyzed using chemometric methods to classify and differentiate samples.
In the context of products containing this compound, an electronic nose can be a powerful tool for rapid quality assessment and aroma profile differentiation. For instance, in the tea industry, electronic noses are increasingly used to evaluate the quality grades of tea leaves and infusions by detecting their volatile components. researchgate.netnih.gov These systems can effectively distinguish between teas of different origins, processing methods, and storage conditions based on their unique aroma profiles.
The operational principle of an e-nose involves pumping the headspace of a sample into a chamber containing the sensor array. The sensors, which can be based on various technologies such as metal oxide semiconductors (MOS), conducting polymers, or quartz crystal microbalances (QCM), interact with the volatile compounds, resulting in a change in their electrical properties. The collective response of the sensor array is captured as a unique pattern.
Subsequent data analysis is crucial for interpreting the e-nose output. Pattern recognition algorithms, such as Principal Component Analysis (PCA), Linear Discriminant Analysis (LDA), and Support Vector Machines (SVM), are employed to analyze the complex sensor data. These statistical methods can effectively classify unknown samples by comparing their aroma fingerprints to a library of known samples. For example, studies on tea quality have demonstrated that e-nose systems combined with LDA and SVM can achieve high classification accuracy for different tea grades. researchgate.netnih.gov
The table below presents a conceptual framework for how an electronic nose could be used to differentiate between product batches based on the aroma profile, including the contribution of this compound.
| Sensor Type | Target Compound Class | Potential Application in Aroma Differentiation |
| Metal Oxide Semiconductor (MOS) | Alcohols, Aldehydes, Esters | Detecting variations in fruity and floral notes |
| Conducting Polymer (CP) | Aromatic compounds, Amines | Monitoring changes in overall aroma complexity |
| Quartz Crystal Microbalance (QCM) | Specific functional groups | Quantifying the relative abundance of key aroma contributors |
This table is a conceptual representation of how different sensor types within an electronic nose could contribute to the differentiation of aromas where this compound is a component.
By training an electronic nose with samples of a product having a desired aroma profile characterized by the presence of this compound, it is possible to establish a quality control benchmark. Subsequent batches can then be rapidly analyzed to ensure consistency and detect any deviations in the aroma profile, which might indicate variations in raw materials or processing conditions. This capability for rapid and holistic aroma assessment makes electronic nose systems a valuable emerging technology for the characterization and quality control of products where specific aroma compounds are critical.
Research on the Role of 2 Hexenyl Phenylacetate in Aroma and Flavor Chemistry
Contributions to Olfactory Perception and Hedonic Qualities of Aromatic Compositions
The olfactory profile of 2-Hexenyl phenylacetate (B1230308) is characterized by a combination of green, mossy, and sweet notes. thegoodscentscompany.com At full concentration, its aroma is described as having elements of moss, rum, and honey. thegoodscentscompany.com A more detailed characterization reveals a green, rum-like initial impression that evolves into a sweet, honey-like finish. thegoodscentscompany.com This complexity allows it to impart freshness and a natural quality to fragrance compositions. The floral-fruity and floral-green fragrance categories often feature such notes, aiming for refreshing, light, and airy compositions with a sweet, fruity nuance or the impression of freshly picked flowers. fragrantica.comfragrantica.com
A closely related isomer, cis-3-Hexenyl phenylacetate, further illustrates the spectrum of this aromatic family, with descriptors including green, rose, honey, waxy, and even tropical notes like kiwi and melon. thegoodscentscompany.com This suggests that subtle changes in the molecular structure can significantly influence the perceived scent, highlighting the versatility of hexenyl phenylacetate esters in creating a wide range of aromatic experiences.
Olfactory Descriptors for Hexenyl Phenylacetate and Related Isomers
| Compound | Scent Profile | Source |
|---|---|---|
| (E)-2-Hexenyl phenylacetate | Green, mossy, rum, honey, sweet | thegoodscentscompany.com |
| cis-3-Hexenyl phenylacetate | Green, rose, honey, waxy, sweet pea, tropical, kiwi, melon | thegoodscentscompany.com |
Research into related compounds, such as 2-oxo-2-phenylacetates, has provided a scientific basis for this fixative effect. researchgate.net These studies demonstrate that the molecular structure of such esters can have a significant impact on slowing the evaporation of other fragrance ingredients. researchgate.net While a fixative may slightly decrease the initial intensity or projection of a perfume, it substantially enhances its longevity. youtube.com
Investigation of Ester-Ester Perceptual Interactions and Synergistic/Antagonistic Effects
The final aroma of a product is not merely the sum of its individual components. Esters, such as 2-Hexenyl phenylacetate, can interact with one another, leading to perceptual effects that are described as synergistic, additive, or antagonistic. mdpi.comresearchgate.net A synergistic effect occurs when the perceived intensity of the mixture is greater than the sum of the intensities of its individual components. mdpi.comresearchgate.net An additive effect is when the mixture's intensity is equal to the sum, while an antagonistic effect results in a perceived intensity that is less than the sum. researchgate.net
Studies on various ester combinations have demonstrated these interactions. For instance, research on the aroma components of certain liquors found that out of 35 binary mixtures of esters, 31 exhibited either synergistic or additive effects. mdpi.com In one case, different concentrations of ethyl phenylacetate were found to have a masking effect on fruity notes, while the addition of phenylethyl phenylacetate promoted floral notes. mdpi.com
These interactions are crucial in fragrance and flavor design. A perfumer might combine this compound with other esters to enhance a specific floral note (synergism), to build a complex accord where each component contributes as expected (additivism), or to tone down a harsh note (antagonism). The understanding of these ester-ester interactions is key to creating a balanced and harmonious final product.
Types of Perceptual Interactions Between Esters
| Type of Interaction | Description | Potential Outcome in a Fragrance |
|---|---|---|
| Synergistic | The perceived intensity of the mixture is greater than the sum of the individual components' intensities. researchgate.net | Enhancement of a particular note; a more powerful and diffusive aroma. |
| Additive | The perceived intensity of the mixture is equal to the sum of the individual components' intensities. researchgate.net | A predictable and balanced blend of aromas. |
| Antagonistic | The perceived intensity of the mixture is less than the sum of the individual components' intensities. researchgate.net | Softening or masking of certain notes; reduction of harshness. |
Influence on Complex Aroma Matrices in Food and Beverage Systems
The role of this compound and its isomers extends into the realm of food and flavor chemistry. The U.S. Food and Drug Administration (FDA) lists 3-Hexenyl phenylacetate as a flavoring agent. fda.gov The taste characteristics of cis-3-Hexenyl phenylacetate at a concentration of 15 ppm are described as waxy, green, and floral, with nuances of vegetable and melon. chemicalbook.com This profile makes it suitable for use in a variety of food products, including those with honey, pear, cabbage, and onion flavors. thegoodscentscompany.com
Academic Research Applications and Foundational Studies of 2 Hexenyl Phenylacetate
Utility as a Model Compound in Mechanistic Organic Chemistry Research
2-Hexenyl phenylacetate (B1230308) serves as an illustrative model compound for studying fundamental reaction mechanisms in organic chemistry. Its structure, which contains a reactive ester functional group and a carbon-carbon double bond, allows for the investigation of various reaction types, including nucleophilic substitution at the carbonyl carbon and electrophilic addition at the double bond.
Studies of Esterification and Hydrolysis Reaction Kinetics
The formation (esterification) and cleavage (hydrolysis) of the ester bond in 2-hexenyl phenylacetate are classic reactions used to explore kinetic principles.
Esterification: The synthesis of this compound, typically through the Fischer esterification of phenylacetic acid and 2-hexenol, is a reversible, acid-catalyzed reaction. Kinetic studies of similar esterifications focus on variables such as temperature, catalyst concentration, and the molar ratio of reactants to optimize reaction rates and equilibrium yield. For instance, the esterification of acetic acid and 1-methoxy-2-propanol, another acid-catalyzed reaction, was best described by a Langmuir–Hinshelwood–Hougen–Watson (LHHW) kinetic model, indicating that the process is controlled by the surface reaction on the catalyst. mdpi.com Such models are crucial for designing industrial reactors and predicting reaction outcomes.
Hydrolysis: The hydrolysis of esters, the reverse of esterification, can be catalyzed by acids or bases. Studies on the hydrolysis of related compounds like phenyl acetate (B1210297) show the reaction is first-order and base-catalyzed under neutral to slightly alkaline conditions. stanford.edu The kinetics of hydrolysis for this compound are particularly relevant in atmospheric chemistry, where volatile organic compounds (VOCs) are degraded. The primary degradation pathway for unsaturated esters in the atmosphere is oxidation initiated by hydroxyl (OH) radicals during the daytime. nih.govnih.gov
While direct kinetic data for this compound is limited, extensive research on a series of structurally similar cis-3-hexenyl esters provides valuable insight. The gas-phase reaction rate coefficients for these esters with OH radicals have been determined experimentally. The reactivity is influenced by the structure of the acyl group attached to the hexenyl moiety. acs.org For cis-3-hexenyl benzoate (B1203000), a compound with a benzoate group instead of a phenylacetate group, the reaction rate coefficient with OH radicals is among the lowest in the tested series, suggesting that the aromatic ring influences the reaction kinetics. nih.govacs.org
| Compound | Chemical Formula | Rate Coefficient (kOH) (x 10-11 cm3 molecule-1 s-1) |
|---|---|---|
| cis-3-Hexenyl formate | C7H12O2 | 4.13 ± 0.45 |
| cis-3-Hexenyl acetate | C8H14O2 | 4.19 ± 0.38 |
| cis-3-Hexenyl isobutyrate | C10H18O2 | 4.84 ± 0.39 |
| cis-3-Hexenyl hexanoate (B1226103) | C12H22O2 | 7.00 ± 0.56 |
| cis-3-Hexenyl benzoate | C13H16O2 | 3.41 ± 0.28 |
Data sourced from The Journal of Physical Chemistry A. acs.org
Investigation of Photochemical Reaction Mechanisms
Photochemistry investigates reactions initiated by the absorption of light. For many organic molecules, this can lead to isomerizations, cyclizations, or fragmentations. However, for unsaturated esters like this compound, photolysis is generally not a significant degradation mechanism under typical atmospheric conditions. nih.gov This is because the ester functional group primarily absorbs ultraviolet light at wavelengths below 240 nm, which is largely filtered out by the upper atmosphere. nih.gov
Despite this general trend, specific structural features can alter photochemical reactivity. Experimental studies on cis-3-hexenyl esters showed that while most compounds in the series were stable to irradiation, cis-3-hexenyl benzoate did exhibit measurable decay when exposed to 254 nm light. acs.org This suggests that the aromatic benzoyl group, similar to the phenylacetate group, can act as a chromophore, absorbing light energy and potentially initiating photochemical reactions that would not occur in its aliphatic counterparts.
While not experimentally demonstrated for this compound itself, a potential photochemical reaction for carbonyl-substituted 1,5-dienes is intramolecular cyclization. The long-standing "rule of five" predicts a preference for 1,5 (crossed) cyclization to form five-membered rings. iupac.org However, studies on various 1,5-hexadien-3-ones have shown that steric hindrance can shift the reaction pathway toward 1,6 (straight) cyclization to form six-membered rings. iupac.org This principle suggests that if this compound were to undergo photochemical cyclization, it would likely involve the interaction of the excited carbonyl group with the double bond, with the regiochemistry being influenced by substituents.
Role as an Intermediate in the Academic Synthesis of Complex Organic Molecules
In multi-step organic synthesis, simpler molecules are often constructed as intermediates on the pathway to a more complex target molecule. A comprehensive review of academic literature indicates that this compound is not commonly utilized as a key synthetic intermediate in the academic synthesis of complex natural products or other organic molecules. While its constituent parts, phenylacetic acid and hexenol derivatives, are common building blocks, the combined ester appears to be a final target, valued for its fragrance properties, rather than a stepping-stone to other compounds.
Research in Plant Chemical Ecology and Inter-species Communication
Chemical ecology is the study of chemicals that mediate interactions between living organisms. biochemjournal.com Plants produce a vast array of volatile organic compounds (VOCs) that function as signals in their interactions with other organisms, including insects. nih.gov These signaling molecules are broadly termed semiochemicals.
Based on its chemical structure, this compound is classified as a plant volatile. It is an ester formed from a C6 "green leaf" alcohol (hexenol) and a derivative of the aromatic amino acid phenylalanine (phenylacetic acid). Both of these structural motifs are common in the chemical language of plants.
Green Leaf Volatiles (GLVs) and Indirect Defense: The C6 alcohol portion of the molecule, hexenol, is a well-known green leaf volatile. GLVs, including related compounds like (Z)-3-hexenyl acetate, are rapidly released by plants in response to mechanical damage, such as that caused by a feeding herbivore. uva.nl These compounds act as an airborne alarm signal, attracting natural enemies (predators and parasitoids) of the attacking herbivores. biochemjournal.comnih.gov This phenomenon, known as indirect defense, is a critical component of plant survival.
Floral Scents and Pollinator Attraction: The phenylacetate portion of the molecule is a common component of floral scents. researchgate.net Floral fragrances are complex bouquets of VOCs that guide pollinators to flowers to facilitate reproduction. botany.oneslu.se Phenylacetates and related benzenoid compounds are known to be important attractants for a variety of pollinators, particularly bees and moths. taylorfrancis.com
Therefore, this compound likely plays a dual role in plant chemical ecology. It can be released from vegetative parts upon damage to attract beneficial insects or emitted from flowers as part of a scent bouquet to attract pollinators. The specific function depends on the plant species, the ecological context, and the specific tissues from which it is released.
Future Research Directions and Methodological Advancements for 2 Hexenyl Phenylacetate
Development of Novel and Sustainable Synthetic Pathways
The chemical synthesis of fragrance esters like 2-hexenyl phenylacetate (B1230308) is progressively moving towards greener and more sustainable methods to reduce environmental impact and improve efficiency. Future research is centered on biocatalysis, which utilizes enzymes or whole microbial cells to conduct reactions.
Key Research Thrusts:
Enzymatic Esterification: Lipases are a primary focus for the biocatalytic synthesis of esters. nih.gov Research is aimed at discovering and engineering lipases with higher specificity and stability for the esterification of 2-hexenol with phenylacetic acid. Using immobilized enzymes in packed-bed reactors allows for continuous production and easier catalyst recycling, enhancing the economic feasibility of the process. nih.govresearchgate.net
Whole-Cell Biocatalysts: Genetically engineered microorganisms, such as E. coli, can be designed to overexpress specific lipases. nih.gov This approach avoids costly and time-consuming enzyme purification steps. Future work will involve optimizing reaction conditions in non-aqueous media to maximize ester yield and simplify product recovery. nih.gov
Solvent-Free Systems: The development of solvent-free reaction systems or the use of green solvents like liquid carbon dioxide is a major goal. These methods reduce volatile organic compound (VOC) emissions and minimize waste, aligning with the principles of green chemistry. nih.gov
Table 1: Comparison of Synthetic Methodologies for Ester Production
| Methodology | Advantages | Research Challenges |
|---|---|---|
| Traditional Chemical Synthesis | High yield, established processes | Harsh conditions, use of toxic catalysts, environmental concerns |
| Enzymatic Synthesis (Lipases) | High selectivity, mild reaction conditions, "natural" label cnr.itresearchgate.net | Enzyme cost and stability, optimizing for non-aqueous media nih.gov |
| Whole-Cell Biocatalysis | No enzyme purification needed, potential for multi-step synthesis | Cell viability in organic solvents, byproduct formation nih.gov |
| Solvent-Free/Green Solvents | Reduced environmental impact, simplified downstream processing | Lower reaction rates, substrate solubility issues |
In-depth Elucidation of Biosynthetic and Catabolic Pathways
Understanding how 2-hexenyl phenylacetate is naturally produced and degraded in plants is crucial for metabolic engineering and flavor science. Research in this area focuses on identifying the specific genes, enzymes, and metabolic fluxes involved.
The biosynthesis of this compound involves two distinct precursor pathways:
The Lipoxygenase (LOX) Pathway: This pathway produces the C6 alcohol moiety, (Z)-3-hexen-1-ol or (E)-2-hexen-1-ol. It starts with polyunsaturated fatty acids like linolenic and linoleic acid, which are cleaved by a lipoxygenase–hydroperoxide lyase (LOX-HPL) enzyme system to form C6 aldehydes. nih.govfrontiersin.org These aldehydes are then reduced to C6 alcohols by alcohol dehydrogenase (ADH). nih.govfrontiersin.org
The Phenylpropanoid/Benzenoid Pathway: The phenylacetic acid moiety is derived from the amino acid L-phenylalanine. This involves the shortening of the propyl side chain of cinnamic acid by two carbons. oup.comresearchgate.net Recent studies indicate this process occurs via a β-oxidative pathway within the peroxisomes. oup.comresearchgate.net
Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the esterification of the C6 alcohol with phenylacetyl-CoA to form the final ester.
The catabolism, or breakdown, of phenylacetic acid in organisms other than plants, such as bacteria, is also an area of study, as it provides insights into aromatic compound metabolism in the environment. frontiersin.org In plants, phenylacetic acid levels are regulated through conjugation with amino acids or glucose, which is a key part of auxin homeostasis. oup.comoup.comresearcher.life
Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation
The accurate detection and quantification of this compound, especially at trace levels within complex matrices like food and perfumes, requires sophisticated analytical methods. Furthermore, differentiating between its various isomers (e.g., cis-3-hexenyl, trans-2-hexenyl) is critical as they possess distinct odor profiles.
Future Methodological Advancements:
Multidimensional Gas Chromatography (MDGC): Techniques like comprehensive two-dimensional gas chromatography (GC×GC) provide significantly enhanced separation power compared to conventional GC. chromatographyonline.comnih.gov By using two columns with different stationary phases, GC×GC can resolve co-eluting compounds, which is essential for analyzing complex fragrance profiles. chromatographyonline.comgcms.cz
High-Resolution Mass Spectrometry (HRMS): Coupling GC with HRMS analyzers like Orbitrap or Time-of-Flight (TOF) provides highly accurate mass measurements. gcms.czthermofisher.com This allows for the confident identification of compounds based on their elemental composition, even at very low concentrations. thermofisher.comgcms.cz
Chiral Analysis: Since the enantiomers of a chiral compound can have different sensory properties, methods for their separation are crucial. Chiral chromatography, using capillary columns with derivatized cyclodextrin (B1172386) stationary phases, is the primary technique for separating enantiomers of volatile compounds like esters. aocs.orggcms.czwikipedia.org
Table 2: Advanced Analytical Techniques for Fragrance Analysis
| Technique | Principle | Application for this compound |
|---|---|---|
| GC×GC-MS | Comprehensive two-dimensional separation prior to mass analysis. gcms.cz | Separation from matrix interferences and other volatile compounds in complex samples (e.g., essential oils). |
| GC-Orbitrap MS | High-resolution, accurate-mass analysis for confident formula determination. gcms.cz | Trace-level detection and unambiguous identification in food and consumer products. |
| Chiral GC | Separation of enantiomers using a chiral stationary phase. gcms.cz | Quantification of individual enantiomers to correlate structure with specific sensory attributes. |
Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction
Computational methods are becoming indispensable for predicting the sensory properties of fragrance molecules and guiding the design of new ones. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this field.
QSAR models are mathematical equations that correlate the chemical structure of a molecule with its biological activity, such as odor perception. nih.gov For fragrance molecules, these models can predict properties like odor character and detection thresholds based on calculated molecular descriptors (e.g., size, shape, electronic properties). researchgate.net
Future Research Directions:
Predictive QSAR Models: Developing robust 3D-QSAR models to predict the odor thresholds and characteristics of different isomers and analogues of this compound. researchgate.net This can accelerate the discovery of novel fragrance ingredients by screening virtual libraries of compounds before undertaking costly synthesis.
Molecular Docking: Simulating the interaction between this compound and specific olfactory receptors (ORs). nih.govgenominfo.org Since the perception of smell begins with the binding of an odorant to one or more ORs, docking studies can help elucidate the molecular basis of its green, floral, and honey-like scent. wikipedia.org This involves creating homology models of human ORs and computationally predicting the binding affinity and orientation of the ester within the receptor's binding pocket. nih.govgenominfo.org
Exploration of New Bio-Industrial Applications in a Research Context
Beyond its traditional use in flavors and fragrances, research is uncovering novel applications for this compound and related volatile compounds, driven by biotechnology and materials science.
Areas of Research Exploration:
Agricultural Applications: Fragrance engineering in crops holds potential for agricultural benefits. agriarticles.com Volatile compounds can act as semiochemicals, influencing insect behavior. Research could investigate the use of this compound in developing natural pest deterrents or attractants for beneficial insects, reducing the need for synthetic pesticides. agriarticles.commaxapress.com
Controlled-Release Systems: The high volatility of fragrance compounds limits their longevity. A significant area of research is the development of delivery systems that provide a controlled or triggered release of the volatile molecule. nih.govresearchgate.net This includes encapsulation in polymer matrices or pro-fragrances, which are non-volatile precursors that release the active scent upon exposure to a trigger like light, moisture, or enzymes. nih.govresearchgate.netnih.gov These technologies could be applied in functional fabrics, household products, and active food packaging. nih.gov
Metabolic Engineering: Advances in synthetic biology and metabolic engineering in microorganisms like yeast offer a platform for the sustainable production of valuable aroma compounds. maxapress.comnih.gov Future research will focus on engineering microbial cell factories to produce this compound from simple sugars, providing a stable and environmentally friendly alternative to traditional sourcing. maxapress.comperfumerflavorist.com
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 2-hexenyl phenylacetate in laboratory settings?
- Methodological Guidance :
- Handling : Use in well-ventilated areas with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of vapors .
- Storage : Store in airtight containers at -20°C in dark conditions to prevent degradation. Monitor stability over time, as the compound may isomerize under suboptimal conditions .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent spreading .
Q. How can researchers synthesize this compound, and what analytical methods validate its purity?
- Synthetic Routes :
- Esterification of phenylacetic acid with 2-hexenol using acid catalysts (e.g., H₂SO₄) or enzymatic methods. Optimize reaction conditions (temperature, solvent) to minimize isomer formation .
- Purity Validation :
- Use GC-MS or HPLC with UV detection (λ = 210–260 nm) to assess isomer ratios and purity. Compare retention times with reference standards. NMR (¹H/¹³C) confirms structural integrity, particularly the trans-2-hexenyl configuration .
Q. What are the foundational toxicological considerations for this compound in cell-based assays?
- Acute Toxicity Screening :
- Conduct MTT assays on human cell lines (e.g., HEK293, HepG2) to determine IC₅₀ values. Include positive controls (e.g., sodium phenylacetate) and monitor for apoptosis via Annexin V/PI staining .
- Assess membrane integrity using LDH release assays at concentrations ≤1 mM .
Advanced Research Questions
Q. How does this compound induce apoptosis in cancer cells, and what experimental designs resolve conflicting data on its mechanisms?
- Mechanistic Insights :
- The compound may mimic phenylacetate derivatives by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic factors (e.g., Bax). Validate via Western blotting and siRNA knockdown .
- Resolving Data Contradictions :
- Use isogenic cell lines (e.g., p53 wild-type vs. null) to isolate pathway dependencies. Employ time-course studies to distinguish primary effects (e.g., cell cycle arrest in G1 phase) from secondary outcomes .
Q. What computational strategies improve force field parameterization for this compound in molecular dynamics simulations?
- Parameter Optimization :
- Adjust Lennard-Jones (LJ) parameters for aromatic carbons and ester groups to match experimental density (ρ) and enthalpy of vaporization (ΔHvap). For example, reduce LJ well depth (ε) for carbonyl oxygen (e.g., ε = 0.478 kJ/mol) to improve accuracy .
- Validation :
- Compare simulated properties (e.g., diffusion coefficients) with experimental NMR or neutron scattering data. Use GAFF-LCFF or OPLS-AA force fields for liquid crystal phases .
Q. How can researchers address discrepancies in reported toxicity profiles between this compound and its analogs?
- Comparative Toxicology Framework :
- Perform parallel in vitro/in vivo studies with methyl phenylacetate and phenylacetic acid. Use metabolomic profiling (LC-MS) to identify detoxification pathways (e.g., conjugation with glutathione) .
- Evaluate species-specific differences using primary hepatocytes from rodents vs. humans to assess metabolic clearance .
Q. What methodologies optimize the detection of this compound in complex biological matrices?
- Analytical Workflow :
- Extraction : Use solid-phase extraction (SPE) with C18 cartridges and elution via acetonitrile:water (70:30).
- Detection : Employ UHPLC coupled with Q-TOF-MS/MS in MRM mode. Monitor fragments at m/z 149 (phenylacetic acid) and 83 (hexenyl moiety) for specificity .
- Quantitation :
- Use deuterated internal standards (e.g., d₅-phenylacetic acid) to correct for matrix effects .
Data Analysis & Interpretation
Q. How should researchers statistically analyze dose-response data for this compound in heterogeneous cell populations?
- Statistical Models :
- Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for EC₅₀ values .
- For heterogeneous populations (e.g., cancer stem cells), employ flow cytometry to gate subpopulations and analyze responses separately .
Q. What strategies validate the biological relevance of computational predictions for this compound’s interactions with olfactory receptors?
- Experimental Validation :
- Use calcium imaging in HEK293 cells transfected with OR51L1 receptors. Measure dose-dependent activation by this compound and compare with in silico docking scores (e.g., AutoDock Vina) .
- Perform site-directed mutagenesis on receptor binding pockets to confirm predicted interaction residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
